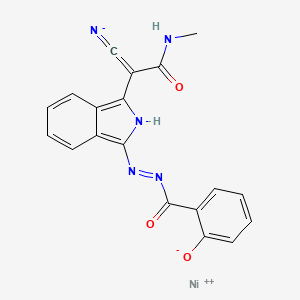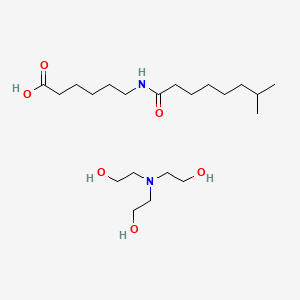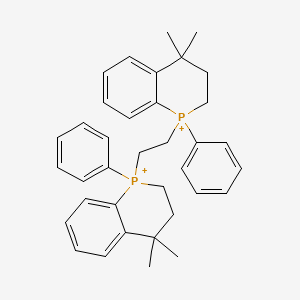
1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline is a complex organophosphorus compound It features a unique structure with two phosphinoline rings, each substituted with phenyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline typically involves multi-step organic synthesis. The process may start with the preparation of the phosphinoline ring through a cyclization reaction involving a suitable phosphine precursor and an alkene. The phenyl and dimethyl groups are introduced through subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, and advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phenyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Biology: In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying phosphorus-containing biomolecules.
Medicine: In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities, due to its unique structural features.
Industry: In industry, this compound could be used in the development of new materials with specific properties, such as flame retardants or plasticizers.
作用機序
The mechanism by which 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline exerts its effects depends on its application. For instance, as a ligand in catalysis, it coordinates to a metal center, altering the electronic properties of the metal and facilitating various catalytic cycles. In biological systems, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Triphenylphosphine: A widely used organophosphorus compound in catalysis.
Tetraphenylphosphonium chloride: Known for its applications in phase-transfer catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand used in coordination chemistry.
Uniqueness: 1-(2-(4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinolin-1-yl)ethyl)-4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda(5)-phosphinoline is unique due to its dual phosphinoline rings and specific substitution pattern, which can impart distinct electronic and steric properties compared to other organophosphorus compounds
特性
CAS番号 |
80799-76-4 |
|---|---|
分子式 |
C36H42P2+2 |
分子量 |
536.7 g/mol |
IUPAC名 |
1-[2-(4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)ethyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium |
InChI |
InChI=1S/C36H42P2/c1-35(2)23-25-37(29-15-7-5-8-16-29,33-21-13-11-19-31(33)35)27-28-38(30-17-9-6-10-18-30)26-24-36(3,4)32-20-12-14-22-34(32)38/h5-22H,23-28H2,1-4H3/q+2 |
InChIキー |
KLUCKMHWAYOZEV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC[P+](C2=CC=CC=C21)(CC[P+]3(CCC(C4=CC=CC=C43)(C)C)C5=CC=CC=C5)C6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




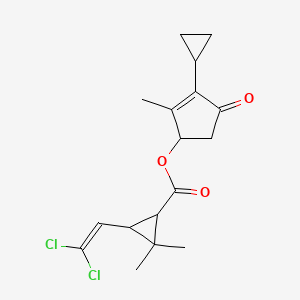
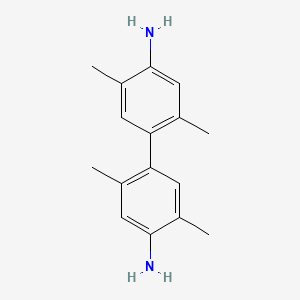
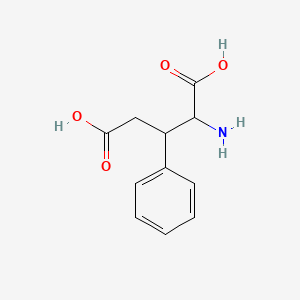

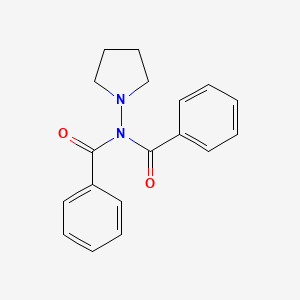
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
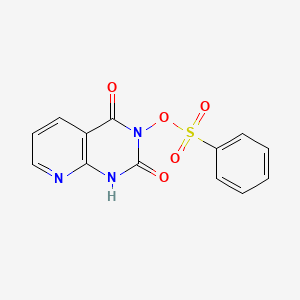
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

